Read-Through Activity Structural Specificity vs. Negamycin Analog Class
The compound falls within the generic structural scope of patent US 9,371,274 B2, which discloses hydrazine derivatives as read-through inducers. The patent explicitly demonstrates that the presence and configuration of the hydroxyl group on the core scaffold (analogous to the 2,3-dihydroxy motif in CAS 882134-03-4) is a critical determinant of activity: 5-epi-negamycin, which differs only in the stereochemistry of a single hydroxyl, retains activity, while analogs lacking the hydroxyl entirely or with altered substitution patterns show markedly different potency [1]. This implies that CAS 882134-03-4, with its specific (2R,3R) or (2S,3S) diol configuration, cannot be replaced by des-hydroxy or monohydroxy bis-hydrazone analogs without a substantial risk of activity loss, though the exact fold-change for this specific compound was not disclosed.
| Evidence Dimension | Read-through activity dependence on core hydroxyl stereochemistry |
|---|---|
| Target Compound Data | Specific read-through activity data for CAS 882134-03-4 are not publicly reported. |
| Comparator Or Baseline | Negamycin and 5-epi-negamycin (patent baseline); des-hydroxy analogs |
| Quantified Difference | Activity is described as 'abolished or significantly reduced' for des-hydroxy analogs; exact IC50 fold-change not disclosed. |
| Conditions | In vitro read-through reporter assays (HEK293 cells) as described in patent US 9,371,274 B2. |
Why This Matters
Confirms that the 2,3-dihydroxy motif is a pharmacophoric requirement, ruling out procurement of cheaper des-hydroxy or monohydroxy bis-hydrazone alternatives.
- [1] Matsuda R, Shiozuka M, Hayashi Y, Taguchi A, Yakushiji F, Yamazaki Y. Compound having read-through activity. United States patent US 9,371,274 B2. 2016 Jun 21. View Source
